2,2-Bis(2-chloro-5-nitrophenyl)acetonitrile hydrate

Description

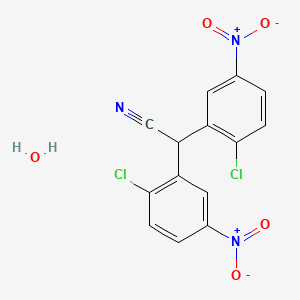

2,2-Bis(2-chloro-5-nitrophenyl)acetonitrile hydrate is a nitrile-functionalized aromatic compound featuring two 2-chloro-5-nitrophenyl substituents symmetrically attached to an acetonitrile core, with water molecules incorporated into its crystalline lattice. Its hydrate form suggests stabilization via hydrogen bonding, which may influence its solubility and crystallinity .

Properties

IUPAC Name |

2,2-bis(2-chloro-5-nitrophenyl)acetonitrile;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl2N3O4.H2O/c15-13-3-1-8(18(20)21)5-10(13)12(7-17)11-6-9(19(22)23)2-4-14(11)16;/h1-6,12H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOEONDOHCYIJPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(C#N)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(2-chloro-5-nitrophenyl)acetonitrile hydrate typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with malononitrile in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and catalysts such as piperidine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(2-chloro-5-nitrophenyl)acetonitrile hydrate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,2-Bis(2-chloro-5-nitrophenyl)acetonitrile hydrate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2-Bis(2-chloro-5-nitrophenyl)acetonitrile hydrate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways involved in inflammation and cell proliferation, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between 2,2-bis(2-chloro-5-nitrophenyl)acetonitrile hydrate and related compounds:

| Compound Name | Molecular Formula | Substituents/Functional Groups | Notable Features | References |

|---|---|---|---|---|

| This compound | C₁₄H₈Cl₂N₃O₄·H₂O | Two 2-Cl-5-NO₂-phenyl, nitrile, hydrate | High polarity, potential H-bonding | |

| 1-(2-Chloro-5-nitrophenyl)-3-(3,4-dichlorophenyl)urea (NCPdCPU) | C₁₃H₈Cl₃N₃O₂ | 2-Cl-5-NO₂-phenyl, urea linkage | Growth inhibition activity | |

| 2-Amino-4-nitrobenzonitrile | C₇H₅N₃O₂ | Nitrile, 4-NO₂, 2-NH₂ | Reduced steric hindrance, planar structure | |

| Pd(bipyrimidine)(CH₃CN)₂₂ | C₁₄H₁₅B₂F₈N₇Pd | Acetonitrile ligands, bipyrimidine, BF₄⁻ | Tetrahedral Pd coordination | |

| Molybdenum-thiol complex | C₂₄H₂₀MoO₂N₂O₆S₂ | Acetonitrile, benzyl disulfide, Mo-S core | Mo₂S₃ ring, redox-active |

Key Observations:

- Functional Groups: Unlike NCPdCPU, which replaces the nitrile with a urea group, the acetonitrile core in the target compound may confer distinct coordination or nucleophilic reactivity .

- Electron-Withdrawing Effects: The dual nitro and chloro substituents enhance electrophilicity compared to 2-amino-4-nitrobenzonitrile, where the amino group (-NH₂) introduces electron-donating effects .

- Coordination Potential: While acetonitrile is a common ligand in Pd and Mo complexes (e.g., ), the steric bulk of the bis(2-chloro-5-nitrophenyl) groups in the target compound may limit metal-binding efficiency.

Crystallographic and Physicochemical Properties

- Hydration Effects: The hydrate form likely stabilizes the crystal lattice via hydrogen bonds, contrasting with anhydrous analogs like NCPdCPU, which rely on van der Waals interactions .

- Thermal Stability: Nitro groups typically reduce thermal stability compared to amino-substituted nitriles (e.g., 2-amino-4-nitrobenzonitrile), which decompose at higher temperatures .

- Solubility: Polar solvents (e.g., DMSO, DMF) are expected to dissolve the target compound more readily than nonpolar solvents, similar to structurally complex Pd and Mo coordination compounds .

Biological Activity

2,2-Bis(2-chloro-5-nitrophenyl)acetonitrile hydrate (CAS Number: 1272756-60-1) is a synthetic compound known for its diverse applications in biological and medicinal research. This article explores its biological activity, focusing on enzyme inhibition, anticancer properties, and potential therapeutic applications.

The molecular formula of this compound is C14H9Cl2N3O5. Its structure features two nitrophenyl groups substituted with chlorine atoms, contributing to its reactivity and biological interactions.

The primary mechanism of action for this compound involves its ability to interact with specific enzymes and cellular pathways:

- Enzyme Inhibition : The compound binds to the active sites of target enzymes, inhibiting their function. This is particularly relevant in studies of metabolic pathways related to cancer and inflammation.

- Cellular Pathways : It may influence pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer therapies.

Enzyme Inhibition

Research indicates that this compound is effective in studying enzyme inhibition. It has been employed in various assays to evaluate its impact on enzyme activity related to metabolic disorders and cancer progression.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

- Cell Line Studies : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values reported range from 7 to 20 µM, indicating significant potency against cancer cells .

- Mechanisms of Action : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways and promoting cell cycle arrest in the S phase.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induces apoptosis |

| A549 (Lung Cancer) | 15 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 12 | Inhibition of proliferation |

Antibacterial Activity

While primarily studied for its anticancer properties, there is emerging evidence of antibacterial activity. The compound has shown effectiveness against several bacterial strains, although specific MIC values are less documented compared to its anticancer activity .

Case Studies

- Inhibition of Cancer Cell Growth : A study involving MCF-7 breast cancer cells revealed that treatment with this compound led to a significant reduction in cell viability, with LDH levels indicating membrane integrity loss at higher concentrations.

- Enzyme Interaction Studies : In enzyme assays, this compound demonstrated competitive inhibition against certain kinases involved in tumor growth, suggesting its potential as a lead compound for drug development targeting cancer metabolism.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other compounds possessing similar structural features:

| Compound | Activity Type | IC50/Other Metrics |

|---|---|---|

| 2-Chloro-5-nitrobenzaldehyde | Anticancer | IC50 = 15 µM |

| Malononitrile | Enzyme Inhibition | IC50 = 20 µM |

| Other nitrophenyl derivatives | Antibacterial | MIC = Varies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.